Neratinib-d6 - 1259519-18-0

Neratinib-d6

Catalog Number: EVT-1465139
CAS Number: 1259519-18-0
Molecular Formula: C30H29ClN6O3
Molecular Weight: 563.088
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications

The primary application of neratinib-d6 is as an internal standard in bioanalytical methods for quantifying neratinib in biological samples like plasma. [] This approach involves adding a known amount of neratinib-d6 to the sample during the initial stages of sample preparation. As it is chemically similar to neratinib but distinguishable by mass spectrometry due to the deuterium atoms, neratinib-d6 acts as a reference point.

Neratinib

  • Compound Description: Neratinib is an irreversible, pan-HER tyrosine kinase inhibitor (TKI) []. It is FDA-approved for use in HER2-positive breast cancer []. Neratinib inhibits HER2, EGFR (ERBB1), and ERBB4 []. It exhibits activity against a variety of cancers, including breast cancer, biliary tract cancers, and acute myeloid leukemia [, , ]. Neratinib is known to cause diarrhea as a side effect [].

Lapatinib

  • Compound Description: Lapatinib is a reversible dual tyrosine kinase inhibitor that targets both EGFR (ERBB1) and HER2 []. It is also used in the treatment of HER2-positive breast cancer []. Like neratinib, lapatinib is often combined with capecitabine for the treatment of advanced HER2-positive breast cancer [, , ].
  • Relevance: Lapatinib is structurally similar to neratinib and shares the same target, HER2. They are both classified as tyrosine kinase inhibitors and are used in similar clinical settings, often compared in clinical trials [, ].

Tucatinib

  • Compound Description: Tucatinib is a tyrosine kinase inhibitor that specifically targets HER2 []. It is used in the treatment of HER2-positive metastatic breast cancer [].
  • Relevance: Like neratinib, tucatinib is a tyrosine kinase inhibitor that specifically targets HER2. It is considered a newer generation HER2-targeted therapy compared to neratinib and lapatinib [].

Fulvestrant

  • Compound Description: Fulvestrant is a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive breast cancer [].
  • Relevance: Fulvestrant is often combined with neratinib for the treatment of hormone receptor-positive, HER2-mutant metastatic breast cancer [, , ].

Trastuzumab

  • Compound Description: Trastuzumab is a monoclonal antibody that targets HER2 []. It is widely used in the treatment of HER2-positive breast cancer [].
  • Relevance: Trastuzumab is often used in combination with neratinib for the treatment of HER2-positive breast cancer [, , ]. Resistance to trastuzumab is a significant clinical challenge, and neratinib is being investigated as a potential treatment option in this setting [].

Capecitabine

  • Compound Description: Capecitabine is an orally administered chemotherapy drug often used in the treatment of breast cancer and other solid tumors [].
  • Relevance: Capecitabine is frequently combined with neratinib for the treatment of HER2-positive breast cancer, particularly in the metastatic setting [, , ]. This combination has shown efficacy in treating brain metastases, a common site of metastasis in HER2-positive breast cancer [, ].

Properties

CAS Number

1259519-18-0

Product Name

Neratinib-d6

IUPAC Name

(E)-4-[bis(trideuteriomethyl)amino]-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide

Molecular Formula

C30H29ClN6O3

Molecular Weight

563.088

InChI

InChI=1S/C30H29ClN6O3/c1-4-39-28-16-25-23(15-26(28)36-29(38)9-7-13-37(2)3)30(20(17-32)18-34-25)35-21-10-11-27(24(31)14-21)40-19-22-8-5-6-12-33-22/h5-12,14-16,18H,4,13,19H2,1-3H3,(H,34,35)(H,36,38)/b9-7+/i2D3,3D3

InChI Key

JWNPDZNEKVCWMY-CJSPGLJTSA-N

SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CCN(C)C

Synonyms

(2E)-N-[4-[[3-Chloro-4-(2-pyridinylmethoxy)phenyl]amino]-3-cyano-7-ethoxy-6-quinolinyl]-4-(dimethylamino-d6)-2-butenamide; HKI 272-d6;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.